molecular formula C18H16F3N7O2S B10891107 Methyl 9-methyl-2-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Methyl 9-methyl-2-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10891107
M. Wt: 451.4 g/mol
InChI Key: UHXGNGLUTWVOAN-UHFFFAOYSA-N
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Description

Methyl 9-methyl-2-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, which includes multiple fused rings and functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of Methyl 9-methyl-2-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves several steps. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is typically carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile. The resulting intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product.

Chemical Reactions Analysis

Methyl 9-methyl-2-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other nucleophiles.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 9-methyl-2-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions lead to reduced production of inflammatory mediators and protection of neuronal cells from damage.

Comparison with Similar Compounds

Methyl 9-methyl-2-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other triazolo-pyrimidine derivatives, such as:

The uniqueness of this compound lies in its trifluoromethyl group and the combination of multiple fused rings, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H16F3N7O2S

Molecular Weight

451.4 g/mol

IUPAC Name

methyl 12-methyl-4-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C18H16F3N7O2S/c1-7-4-10(18(19,20)21)28-14(24-7)9(5-23-28)13-25-15-11-8(2)12(17(29)30-3)31-16(11)22-6-27(15)26-13/h5-7,10,24H,4H2,1-3H3

InChI Key

UHXGNGLUTWVOAN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=C(C=N2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C(=O)OC)C)N1)C(F)(F)F

Origin of Product

United States

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